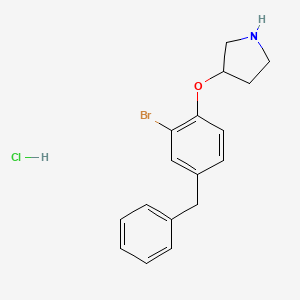

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

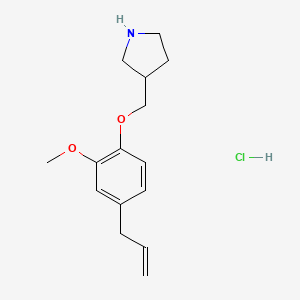

“3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is a chemical compound that has been extensively studied. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” includes a pyrrolidine ring, a benzyl group, and a bromophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” are not detailed in the available literature, pyrrolidine compounds in general can undergo a variety of chemical reactions. These include N-heterocyclization of primary amines with diols, C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides, and more .Wissenschaftliche Forschungsanwendungen

Synthesis and Microbiological Activity

The synthesis of pyrrolidine derivatives, starting from compounds related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has been studied, focusing on their microbiological activities. For instance, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have shown significant bacteriostatic and antituberculosis activity, demonstrating the compound's potential in antibiotic research (Miszke et al., 2008).

Cholinesterase Inhibitors

Research on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, has shown their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrate moderate inhibitory effects against AChE and significant anti-BChE activity, indicating their potential in treating diseases like Alzheimer's (Pizova et al., 2017).

Synthesis of Dithiolium Derivatives

In another study, bromo-substituted pyrrolidin-1-yl derivatives, closely related to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, were synthesized and characterized. These compounds, including 4-(2-pyrrolidinyl-1,3-dithiol-2-ylium-4-yl)phenolates, are significant for their potential applications in various chemical syntheses and pharmaceutical research (Sarbu et al., 2019).

Antimicrobial Agents

Compounds synthesized from derivatives similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, such as 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, have been evaluated for their antimicrobial properties. These compounds displayed notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Attia et al., 2013).

Antibacterial Activity of Cyanopyridine Derivatives

Research involving 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally similar to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, led to the synthesis of cyanopyridine derivatives with notable antibacterial activity. These findings highlight the compound's relevance in creating new antibacterial agents (Bogdanowicz et al., 2013).

Zukünftige Richtungen

The future directions for “3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Eigenschaften

IUPAC Name |

3-(4-benzyl-2-bromophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.ClH/c18-16-11-14(10-13-4-2-1-3-5-13)6-7-17(16)20-15-8-9-19-12-15;/h1-7,11,15,19H,8-10,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHZAEIFXOAKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220017-93-5 |

Source

|

| Record name | Pyrrolidine, 3-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)

![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)

![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)

![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)